(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

AADC substrate specificity enantioselective decarboxylation false neurotransmitter synthesis

(R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS 2799-15-7), also designated D-α-methyl-DOPA or (R)-α-methyl-DOPA, is the dextrorotatory enantiomer of the antihypertensive prodrug α-methyl-DOPA. It is a chiral α-methylated amino acid analog of L-DOPA belonging to the catechol amino acid class.

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
Cat. No. B8083675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Molecular FormulaC10H14ClNO4
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m1./s1
InChIKeyNLRUDGHSXOEXCE-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid (D-α-Methyl-DOPA): Chiral Identity, Pharmacopoeial Status, and Stereochemical Differentiation for Procurement Decisions


(R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS 2799-15-7), also designated D-α-methyl-DOPA or (R)-α-methyl-DOPA, is the dextrorotatory enantiomer of the antihypertensive prodrug α-methyl-DOPA. It is a chiral α-methylated amino acid analog of L-DOPA belonging to the catechol amino acid class. Unlike its antipode (S)-α-methyl-DOPA (L-methyldopa, CAS 555-30-6), the (R)-enantiomer is pharmacologically inert—it cannot undergo aromatic L-amino acid decarboxylase (AADC)-mediated decarboxylation and therefore cannot form the false neurotransmitter α-methylnoradrenaline required for antihypertensive activity [1][2]. The compound is officially designated as Methyldopa EP Impurity D in the European and British Pharmacopoeias, with a specified limit of not more than 0.5 per cent in the active pharmaceutical ingredient [3].

Why (R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Cannot Be Interchanged with Racemic α-Methyl-DOPA or the (S)-Enantiomer in Research and Quality Control Workflows


The (R)- and (S)-enantiomers of α-methyl-DOPA exhibit near-absolute stereochemical divergence in every pharmacologically relevant parameter: transport, metabolism, and bioactivity. The (S)-enantiomer is transported across the blood-brain barrier, decarboxylated by AADC to α-methyldopamine, and further hydroxylated to α-methylnoradrenaline—a metabolite with approximately 70-fold selectivity for α₂-adrenoceptors over α₁-adrenoceptors [1][2]. The (R)-enantiomer undergoes none of these activating transformations; it is not decarboxylated, does not form amine metabolites, and consequently exerts no antihypertensive effect [3][4]. Substituting racemic DL-α-methyl-DOPA for chirally pure material introduces a roughly 50% inactive enantiomer burden that doubles the dose requirement for equivalent blood-pressure reduction relative to the L-isomer alone [5]. For analytical reference standards, chiral method development, or negative-control experimentation, only the single-isomer (R)-enantiomer provides unambiguous stereochemical identity. The quantitative evidence below establishes exactly where and by how much the (R)-enantiomer differs from its closest analogs.

Quantitative Differentiation Evidence: (R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Versus Closest Analogs


AADC-Mediated Decarboxylation: Absolute Stereochemical Blockade of (R)-Enantiomer Versus Robust Metabolism of (S)-Enantiomer in Rat Brain

Following direct intraventricular administration of each enantiomer into rat brain (third ventricle), the (R)-α-methyl-DOPA enantiomer produced NO detectable decarboxylation to α-methyldopamine or α-methylnoradrenaline at any time point, whereas the (S)-enantiomer underwent robust metabolic conversion, with endogenous catecholamines in the caudate nucleus and hypothalamus replaced by the corresponding α-methylated false neurotransmitters [1]. In parallel in vitro studies, the D-isomer was confirmed 'not to be decarboxylated' by AADC preparations, while L-methyldopa was decarboxylated to α-methyldopamine [2]. This represents a qualitative (binary) differentiation: the (R)-enantiomer is metabolically silent with respect to the AADC pathway that constitutes the obligate first step in the bioactivation cascade of α-methyl-DOPA prodrugs.

AADC substrate specificity enantioselective decarboxylation false neurotransmitter synthesis stereochemical metabolism

Brain Transport Stereoselectivity: (S)-Enantiomer Preferentially Transported Across Blood-Brain Barrier While (R)-Enantiomer Is Excluded

After intraperitoneal administration in rats, transport of α-methyl-DOPA enantiomers into the brain was found to be 'highly stereoselective for the (S)-enantiomer.' Brain catecholamines were unaffected when (R)-α-MD was given, whereas (S)-α-MD caused replacement of endogenous catecholamines by α-methylated analogs in the caudate nucleus and hypothalamus [1]. This stereoselective CNS penetration is consistent with LAT1-mediated transport data showing that α-methyldopa (L-form) competitively inhibits [¹⁴C]phenylalanine uptake in Xenopus oocytes expressing LAT1, whereas carbidopa—an AADC inhibitor lacking the free α-amino acid motif—does not interact with LAT1 [2].

blood-brain barrier transport LAT1 transporter stereoselectivity CNS penetration amino acid transport

Oral Absorption Enantioselectivity: L-Isomer Absorbed Approximately 4-Fold More Efficiently Than D-Isomer in Rats

In a direct radioisotope-labeled comparison in rats, L-α-methyl-DOPA was absorbed at approximately 40% after oral administration, roughly fourfold better than D-α-methyl-DOPA [1]. The synthetic methyldopa was poorly transported by alimentary and renal transport mechanisms normally available to amino acids, but l-methyldopa was found to be more readily absorbed from the gut than the d-isomer [2]. After intravenous administration, more than 95% of radioactivity was renally eliminated, with the excretion rate differing between enantiomers, and both enantiomers were predominantly excreted unchanged [1].

enantioselective absorption oral bioavailability amino acid gut transport chiral pharmacokinetics

Antihypertensive Activity: L-Isomer Alone Accounts for Blood-Pressure Reduction; Racemate Requires Twice the Dose; (R)-Enantiomer Is Inactive

Clinical comparison of the L-isomer versus the racemic form in 13 hospitalized patients with arterial hypertension at a fixed daily dose of 1.5 g demonstrated that the L-isomer produced significant blood-pressure reductions irrespective of administration sequence, whereas the racemic form was effective only when given first, and blood-pressure levels obtained with the L-isomer were throughout lower than those with the racemic form [1][2]. The D-isomer alone shows no antihypertensive activity, and about twice the dose of the racemate (DL-α-methyldopa) is required for an equivalent antihypertensive effect relative to the L-isomer [3]. Comparisons of D and L isomers in hypertensive patients confirmed that all chemical and pharmacologic effects reside in the L-isomer (Aldomet) [2].

antihypertensive enantioselectivity cardiovascular pharmacology chiral drug potency prodrug activation requirement

Pharmacopoeial Identity: The (R)-Enantiomer Is the Official EP Impurity D with a Chromatographic Limit of Not More Than 0.5 Per Cent

The European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP 2025) define (R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid as Methyldopa EP Impurity D, arising from incomplete chiral resolution during synthesis of the active (S)-enantiomer . The BP 2025 enantiomeric purity test by chiral ligand-exchange HPLC (copper acetate / N,N-dimethyl-L-phenylalanine mobile phase) specifies a resolution minimum of 5.0 between D-methyldopa and L-methyldopa peaks, with the limit for D-methyldopa (impurity D) set at: 'not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.5 per cent)' [1]. The (R)-enantiomer is thus supplied as a fully characterized reference standard with certified purity for analytical method development, method validation (AMV), and routine quality control batch release testing [2].

pharmacopoeial reference standard enantiomeric purity testing chiral impurity quantification quality control compliance

Metabolic Fate Partition: D-Enantiomer Undergoes COMT-Mediated O-Methylation but Completely Avoids AADC-Mediated Amine Formation, Unlike the L-Enantiomer

In a head-to-head metabolic comparison in rats, d-methyldopa (the (R)-enantiomer) was 3-O-methylated by catechol-O-methyltransferase (COMT) to give methoxymethyldopa but was NOT decarboxylated to the corresponding amine [1]. In contrast, l-methyldopa underwent both O-methylation AND decarboxylation, producing both 3-O-methyl-α-methyldopa and α-methyldopamine (subsequently converted to α-methylnoradrenaline). The (R)-enantiomer thus partitions exclusively into the COMT-dependent inactivation pathway, while the (S)-enantiomer accesses both COMT and AADC pathways. This differential metabolic routing was identified as the biochemical basis for the therapeutic inactivity of the D-isomer [1][2].

drug metabolism stereoselectivity COMT vs AADC pathway metabolite profiling chiral metabolic fate

Verified Research and Industrial Application Scenarios for (R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Methyldopa API Enantiomeric Purity Testing (QC Release and Stability Studies)

The (R)-enantiomer is the official EP Impurity D, required by Ph. Eur. monograph 0045 for system suitability testing in the chiral HPLC method that quantifies enantiomeric purity of methyldopa active pharmaceutical ingredient. The BP 2025 method specifies a resolution of minimum 5.0 between D-methyldopa and L-methyldopa peaks, with an impurity limit of not more than 0.5 per cent [1]. QC laboratories performing ICH Q7-compliant batch release must procure certified (R)-enantiomer reference material to prepare reference solution (a) for this limit test.

Stereochemical Negative Control for In Vivo AADC-Dependent Pharmacology Studies

Because the (R)-enantiomer cannot undergo AADC-mediated decarboxylation—as demonstrated by the complete absence of α-methyldopamine and α-methylnoradrenaline formation after direct brain administration in rats—while the (S)-enantiomer is robustly metabolized [2], the (R)-enantiomer serves as the definitive negative control for experiments designed to isolate AADC-dependent pharmacological effects from off-target or transport-mediated effects.

Substrate Selectivity Probe for Catechol-O-Methyltransferase (COMT) Kinetic Studies Without AADC Interference

The (R)-enantiomer is exclusively metabolized by COMT (3-O-methylation) without any competing AADC-mediated decarboxylation to amines [3]. This unique metabolic partitioning makes the (R)-enantiomer a cleaner substrate probe than L-DOPA or (S)-α-methyl-DOPA—both of which are simultaneously metabolized by COMT and AADC—for researchers characterizing COMT kinetics, COMT inhibitor pharmacology, or structure-activity relationships in catechol methylation.

Enantioselective Amino Acid Transporter (LAT1) Research Tool for Blood-Brain Barrier Penetration Studies

The high stereoselectivity of brain transport for (S)-α-methyl-DOPA over (R)-α-methyl-DOPA [2], combined with LAT1 competitive inhibition data showing α-methyldopa interaction at the transporter [4], positions the (R)-enantiomer as a transport-inactive comparator for studies of LAT1-mediated CNS drug delivery. Its large neutral amino acid scaffold with a free carboxyl and amino group satisfies LAT1 recognition requirements while its stereochemistry blocks productive transport.

Quote Request

Request a Quote for (R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.